molecular formula C19H22FN3O3S B2906465 N-(4-fluorobenzyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899973-82-1

N-(4-fluorobenzyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2906465
CAS No.: 899973-82-1
M. Wt: 391.46
InChI Key: WYEBJMRVMMAIOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetically designed small molecule of significant interest in early-stage pharmacological research, particularly in the exploration of kinase signaling pathways. Its core structure is based on a 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-one scaffold, a chemotype known to exhibit potent inhibitory activity against a range of protein kinases by competing with ATP for binding at the catalytic site (source) . The strategic incorporation of a 4-fluorobenzyl group via an acetamide linker is a common medicinal chemistry tactic to enhance binding affinity and selectivity, potentially targeting kinases with hydrophobic pockets adjacent to the ATP-binding cleft. The 3-hydroxypropyl substituent on the pyrimidine ring may improve the compound's aqueous solubility and overall pharmacokinetic profile, making it a more suitable candidate for in vitro and in vivo experimental models. Researchers are employing this compound primarily as a chemical probe to investigate the role of specific kinases in disease pathologies such as cancer (source) and inflammatory disorders, where dysregulated kinase activity is a known driver of proliferation and survival. Its mechanism of action is hypothesized to involve the disruption of intracellular signal transduction, leading to the induction of apoptosis or cell cycle arrest in susceptible cell lines. This molecule represents a valuable tool for validating novel kinase targets and for structuring structure-activity relationship (SAR) studies aimed at developing next-generation therapeutic agents.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[1-(3-hydroxypropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c20-14-7-5-13(6-8-14)11-21-17(25)12-27-18-15-3-1-4-16(15)23(9-2-10-24)19(26)22-18/h5-8,24H,1-4,9-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEBJMRVMMAIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC=C(C=C3)F)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H20FN3O3S
  • Molecular Weight : 377.43 g/mol
  • IUPAC Name : this compound

This compound exhibits several biological activities that can be attributed to its structural components:

  • Anticonvulsant Activity : Similar compounds have shown significant anticonvulsant properties in animal models. For instance, N'-benzyl 2-amino acetamides have demonstrated efficacy in maximal electroshock seizure (MES) models with effective doses (ED50) ranging from 13 to 21 mg/kg .
  • Neuroprotective Effects : The presence of a fluorobenzyl group may enhance the compound's ability to cross the blood-brain barrier, suggesting potential neuroprotective effects in neurodegenerative disorders.
  • Interaction with G Protein-Coupled Receptors (GPCRs) : Preliminary studies indicate that related structures can act as antagonists at certain GPCRs, which are critical in various signaling pathways involved in pain and inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantED50 = 13-21 mg/kg
NeuroprotectionPotential effects on neurodegeneration
GPCR InteractionAntagonistic effects on specific receptors

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Anticonvulsant Efficacy : A study highlighted the efficacy of N'-benzyl 2-amino acetamides in rodent models where they exhibited superior anticonvulsant activity compared to traditional medications like phenobarbital (ED50 = 22 mg/kg) .
  • Neuroimaging Applications : Compounds labeled with fluorine isotopes have been utilized for neuroimaging studies to assess their distribution and activity in vivo, particularly in models of neurodegeneration and inflammation.
  • Structure-Activity Relationship (SAR) : Research on related compounds has shown that modifications at the benzyl position significantly influence anticonvulsant activity and receptor interactions. Electron-withdrawing groups at the para position were found to enhance activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

  • Core Scaffolds: Target Compound: Cyclopenta[d]pyrimidine fused ring system (2,5,6,7-tetrahydro-1H configuration). Compound 24 (): Thieno[2,3-d]pyrimidine fused with a cyclopenta ring, introducing sulfur into the aromatic system, increasing lipophilicity . Compounds: Simpler pyrimidin-4-one cores with methyl or benzyl substituents, lacking fused ring systems .
  • Substituent Variations: The target compound’s 4-fluorobenzyl group contrasts with compound 24’s 3-aryloxy substituent and ’s N-benzyl or ethyl ester groups. Fluorination often improves metabolic stability and membrane permeability compared to non-halogenated analogs . The 3-hydroxypropyl side chain in the target compound may enhance aqueous solubility relative to the methyl or ethyl groups in derivatives .

Physicochemical Properties

Property Target Compound (Inferred) Compound 24 () Derivatives (Typical)
Molecular Weight ~425–450 g/mol* 326.0 [M+H]⁺ 250–350 g/mol
Melting Point Not reported 197–198°C 150–200°C (varies by substituent)
Solubility Moderate (hydroxypropyl) Low (thieno core) Low to moderate
Key Substituents 4-Fluorobenzyl, hydroxypropyl 3-Aryloxy, acetamide Methyl, benzyl, ethyl ester

*Estimated based on structural similarity.

Spectral and Analytical Data

  • Compound 24 :
    • ¹H NMR : δ 2.03 (CH₃), 2.43–3.18 (CH₂ groups), aromatic protons at 6.77–8.33 ppm .
    • LC-MS : m/z 326.0 [M+H]⁺, confirming molecular weight .
  • Target Compound : Expected NMR signals for the fluorobenzyl group (e.g., deshielded aromatic protons ~7.2–7.5 ppm) and hydroxypropyl protons (~3.5–4.0 ppm).

Data Table: Comparative Analysis of Key Compounds

Compound Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Yield (%)
Target Compound Cyclopenta[d]pyrimidine 4-Fluorobenzyl, hydroxypropyl N/R ~425–450* N/R
Compound 24 () Thieno[2,3-d]pyrimidine 3-Aryloxy, acetamide 197–198 326.0 [M+H]⁺ 53
Derivatives Pyrimidin-4-one Methyl, benzyl, ethyl ester 150–200 250–350 60–70

*N/R = Not reported in provided evidence.

Q & A

Basic: What are the optimal synthetic routes for preparing N-(4-fluorobenzyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Cyclization : Formation of the cyclopenta[d]pyrimidinone core under acidic or basic conditions (e.g., using POCl₃ or NaOH).
  • Thioether linkage : Introducing the thioacetamide group via nucleophilic substitution with mercaptoacetic acid derivatives, often requiring catalysts like triethylamine .
  • Functionalization : Coupling the 4-fluorobenzyl moiety via amide bond formation using coupling agents such as EDC/HOBt .
    Key conditions : Maintain an inert atmosphere (argon/nitrogen), control temperatures between 60–80°C, and use anhydrous solvents (e.g., DMF or DCM). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical to isolate the product .

Basic: How is structural purity confirmed for this compound?

Answer:
Analytical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates. For example, the 4-fluorobenzyl group’s aromatic protons appear as a doublet (δ ~7.2–7.4 ppm) .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Advanced: How can researchers resolve contradictory bioactivity data across different assay systems?

Answer:
Contradictions may arise from assay conditions (e.g., pH, cell lines) or compound stability. Mitigation strategies include:

  • Dose-response standardization : Use a wide concentration range (nM to μM) to identify false negatives/positives .
  • Metabolic stability testing : Evaluate degradation in liver microsomes to rule out rapid metabolism .
  • Structural benchmarking : Compare activity with analogs (e.g., replacing the 4-fluorobenzyl group with chlorobenzyl) to isolate SAR trends .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, guiding mechanistic hypotheses .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Answer:

  • Prodrug design : Introduce phosphate or ester groups at the 3-hydroxypropyl chain to enhance aqueous solubility .
  • Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions for intravenous administration .
  • LogP adjustment : Modify the thioacetamide linker to reduce hydrophobicity (e.g., replacing sulfur with sulfoxide) while retaining activity .
  • Permeability assays : Caco-2 cell monolayer tests to assess intestinal absorption potential .

Advanced: How can crystallographic data improve understanding of its mechanism of action?

Answer:

  • Single-crystal X-ray diffraction : Resolve 3D structure using SHELX software to identify hydrogen bonds (e.g., between the pyrimidinone carbonyl and target residues) .
  • Electron density maps : Analyze interactions with co-crystallized enzymes (e.g., kinases) to validate docking predictions .
  • Thermal displacement parameters : Assess conformational flexibility of the cyclopenta[d]pyrimidinone ring, which may influence binding kinetics .

Basic: What are the critical stability considerations during storage?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thioether bond .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .
  • Periodic reanalysis : Conduct NMR/HPLC every 6 months to detect decomposition .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Monitor protein melting shifts upon compound treatment to confirm target binding .
  • Knockout/knockdown models : CRISPR-Cas9-mediated gene silencing to correlate activity loss with target expression .
  • Fluorescent probes : Develop BODIPY-labeled analogs for live-cell imaging of target localization .

Basic: What spectroscopic techniques characterize the compound’s electronic properties?

Answer:

  • UV-Vis spectroscopy : Identify π→π* transitions in the pyrimidinone ring (λmax ~260–280 nm) .
  • Fluorescence spectroscopy : Detect emission from the fluorobenzyl group (if applicable) for tracking cellular uptake .
  • IR spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and thioether C–S (~700 cm⁻¹) .

Advanced: How to address discrepancies between computational predictions and experimental binding data?

Answer:

  • Force field refinement : Use AMBER or CHARMM with explicit solvent models to improve docking accuracy .
  • MD simulations : Run 100-ns trajectories to account for protein flexibility and cryptic binding pockets .
  • Alchemical free energy calculations : Predict ΔΔG values for analog comparisons .

Basic: What safety protocols are essential during synthesis?

Answer:

  • Ventilation : Use fume hoods when handling volatile reagents (e.g., POCl₃) .
  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact with thiol intermediates .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.